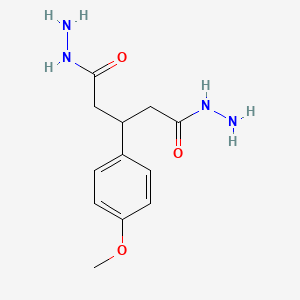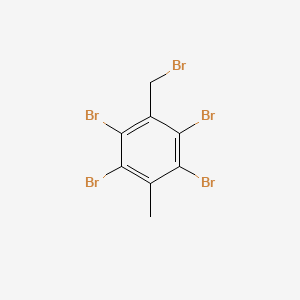![molecular formula C9H15NO3 B14464366 5-[(2-Methylacryloyl)amino]pentanoic acid CAS No. 71183-17-0](/img/structure/B14464366.png)
5-[(2-Methylacryloyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methylacryloyl)amino]pentanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pentanoic acid backbone with an amino substituent at the 5th position and a 2-methylacryloyl group attached to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylacryloyl)amino]pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pentanoic acid and 2-methylacryloyl chloride.
Amidation Reaction: The amino group is introduced at the 5th position of pentanoic acid through an amidation reaction with 2-methylacryloyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Methylacryloyl)amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield this compound oxo derivatives.
Reduction: Reduction can produce 5-[(2-Methylacryloyl)amino]pentanol.
Substitution: Substitution reactions can lead to various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-[(2-Methylacryloyl)amino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(2-Methylacryloyl)amino]pentanoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopentanoic Acid: A δ-amino acid with a similar backbone but lacking the 2-methylacryloyl group.
2-Methylacryloyl Chloride: A related compound used in the synthesis of 5-[(2-Methylacryloyl)amino]pentanoic acid.
Pentanoic Acid: The parent compound of this compound.
Uniqueness
This compound is unique due to the presence of both the amino and 2-methylacryloyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
71183-17-0 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
5-(2-methylprop-2-enoylamino)pentanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(2)9(13)10-6-4-3-5-8(11)12/h1,3-6H2,2H3,(H,10,13)(H,11,12) |
Clé InChI |
ZUHPLOAXYAMXLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


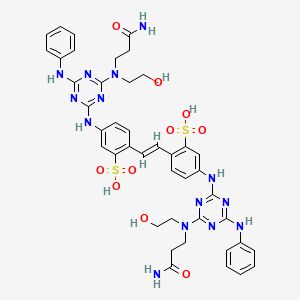

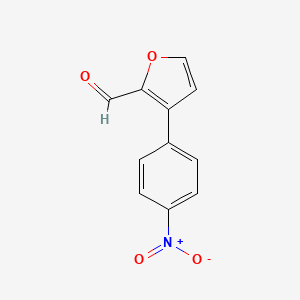
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
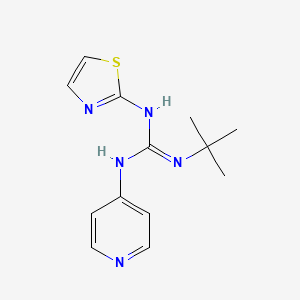


![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)


